N-(5-oxo-1-phenylpyrrolidin-3-yl)pyridine-3-sulfonamide
Description
Properties
IUPAC Name |
N-(5-oxo-1-phenylpyrrolidin-3-yl)pyridine-3-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O3S/c19-15-9-12(11-18(15)13-5-2-1-3-6-13)17-22(20,21)14-7-4-8-16-10-14/h1-8,10,12,17H,9,11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTVHCZOPEVVMJR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C1=O)C2=CC=CC=C2)NS(=O)(=O)C3=CN=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-oxo-1-phenylpyrrolidin-3-yl)pyridine-3-sulfonamide typically involves multiple steps. One common approach starts with the transformation of itaconic acid into intermediate compounds, followed by amidation reactions. The process involves the use of various reagents and catalysts to achieve the desired product with high purity and yield .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the process is cost-effective and environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
N-(5-oxo-1-phenylpyrrolidin-3-yl)pyridine-3-sulfonamide can undergo several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles depending on the specific substitution reaction. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions may produce amines or alcohols .
Scientific Research Applications
N-(5-oxo-1-phenylpyrrolidin-3-yl)pyridine-3-sulfonamide has diverse applications in scientific research, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of N-(5-oxo-1-phenylpyrrolidin-3-yl)pyridine-3-sulfonamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Triazole-Linked Sulfonamides
Compounds such as 4-substituted N-(5-amino-1H-1,2,4-triazol-3-yl)pyridine-3-sulfonamides (e.g., derivatives 26–36 in and ) replace the pyrrolidinone ring with a 1,2,4-triazole group. These derivatives exhibit antifungal activity against Candida species, with MIC values ranging from 16–64 μg/mL . The triazole ring enhances hydrogen-bonding interactions with fungal enzymes, contributing to their efficacy. In contrast, the pyrrolidinone group in the target compound may prioritize different binding modes due to its cyclic ketone and phenyl substituent.
Halogen-Substituted Pyridinesulfonamides
The enantiomers of 5-bromo-2-chloro-N-(1-phenylethyl)pyridine-3-sulfonamide () feature halogen atoms (Br, Cl) on the pyridine ring and a chiral 1-phenylethyl group. Halogens improve metabolic stability and target affinity, suggesting that the absence of such substituents in the target compound may reduce its cytotoxicity but enhance selectivity for non-cancer targets.
Clinical Diuretics: Torasemide
Torasemide ( and ), a diuretic with the structure N-[(isopropylamino)carbonyl]-4-[(3-methylphenyl)amino]pyridine-3-sulfonamide, highlights the therapeutic versatility of pyridine-3-sulfonamides. Its urea-linked isopropyl group and toluidine moiety enable potent inhibition of renal Na⁺/K⁺/Cl⁻ transporters . The target compound’s pyrrolidinone group lacks this urea functionality, likely redirecting its mechanism away from diuretic activity.
Biological Activity
N-(5-oxo-1-phenylpyrrolidin-3-yl)pyridine-3-sulfonamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the synthesis, biological mechanisms, and research findings associated with this compound, highlighting its pharmacological properties and therapeutic applications.
1. Chemical Structure and Synthesis
The compound this compound features a pyrrolidine ring substituted with a phenyl group and a sulfonamide moiety. The general structure can be represented as follows:
Synthesis Methods
The synthesis of this compound typically involves multi-step organic reactions, including:
- Formation of the pyrrolidinyl intermediate from 2-oxo-pyrrolidine.
- Introduction of the sulfonamide group via nucleophilic substitution.
These reactions are carried out under controlled conditions to ensure high yield and purity.
2. Biological Activity
The biological activity of this compound has been investigated in various studies, revealing its potential as an anticancer agent and its effects on enzymatic pathways.
Anticancer Properties
Research has indicated that this compound exhibits cytotoxic effects against several cancer cell lines. For example, it has been shown to inhibit cell proliferation in:
- HeLa cells (cervical cancer)
- MCF7 cells (breast cancer)
The mechanism of action appears to involve the modulation of pathways related to apoptosis and cell cycle regulation.
Enzyme Inhibition
This compound has also been identified as an inhibitor of specific enzymes, including:
- Thymidylate synthase , which is crucial for DNA synthesis.
Inhibition of this enzyme can lead to reduced proliferation of cancer cells, making it a candidate for further development in cancer therapy.
3. Case Studies and Research Findings
Several studies have focused on the biological effects of this compound:
| Study | Findings |
|---|---|
| Study 1 | Demonstrated significant cytotoxicity against HeLa cells with IC50 values in the low micromolar range. |
| Study 2 | Showed that the compound inhibits thymidylate synthase activity by binding to the active site, leading to decreased dTTP levels in cancer cells. |
| Study 3 | Investigated the compound's effects on apoptosis markers, revealing increased caspase activity in treated cells. |
The biological activity of this compound can be attributed to several mechanisms:
Inhibition of Key Enzymes:
The compound's ability to inhibit thymidylate synthase disrupts nucleotide synthesis, which is essential for DNA replication and repair.
Induction of Apoptosis:
Research indicates that treatment with this compound leads to increased levels of pro-apoptotic factors and decreased anti-apoptotic proteins, promoting programmed cell death.
Q & A
Q. Key Data :
| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| 1 | Ethanol, piperidine, 0–5°C | 66–85 | ≥95% |
| 2 | Pyridine-3-sulfonyl chloride, DCM, TEA | 70–78 | ≥98% |
How can reaction conditions be optimized for regioselective functionalization of the pyrrolidinone ring?
Advanced Research Focus
Regioselectivity challenges arise due to competing reactivity at the pyrrolidinone’s C3 and C5 positions. Strategies include:
- Catalytic Control : Use of chiral catalysts (e.g., Pd or Cu complexes) to direct substituent placement .
- Protecting Groups : Temporarily blocking reactive sites (e.g., silyl ethers for hydroxyl groups) to favor specific pathways .
- Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance nucleophilic attack at the C3 position .
Example :
In , regioselective cyanoacetylation at the C3 position was achieved using ethanol/piperidine at controlled temperatures (0–5°C), yielding >80% selectivity .
Which spectroscopic techniques are critical for characterizing this compound?
Q. Basic Research Focus
- NMR Spectroscopy :
- ¹H NMR : Peaks at δ 2.68–2.90 (pyrrolidinone CH₂), δ 7.81–7.85 (aromatic protons) confirm structural motifs .
- ¹³C NMR : Signals at ~172–174 ppm indicate carbonyl groups (pyrrolidinone and sulfonamide) .
- IR Spectroscopy : Bands at 1687 cm⁻¹ (C=O) and 1163 cm⁻¹ (S=O) validate functional groups .
- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight (e.g., m/z 461.53 for related sulfonamides ).
How can contradictory pharmacological data across studies be resolved?
Advanced Research Focus
Discrepancies in bioactivity (e.g., kinase inhibition vs. no observed activity) may stem from:
- Assay Variability : Validate using standardized kinase inhibition assays (e.g., TRK enzyme activity assays) .
- Stereochemical Purity : Ensure enantiomeric excess (>99%) via chiral HPLC, as impurities can skew results .
- Solubility Factors : Use DMSO/water mixtures to maintain compound stability during screening .
Case Study : highlights that stereochemical configuration (R vs. S) in pyrrolidine derivatives drastically alters TRK inhibition efficacy .
What methods are used to determine the crystal structure of this compound?
Q. Advanced Research Focus
- Single-Crystal X-ray Diffraction (SCXRD) :
- Crystallize the compound in solvents like DMSO/EtOH.
- Resolve stereochemistry (e.g., R/S configuration at pyrrolidinone C3) .
- Data Analysis :
- Refinement software (e.g., SHELXL) calculates bond lengths/angles (mean C–C: 0.007 Å ).
- Thermal ellipsoid plots confirm molecular packing .
Which in vitro models are suitable for evaluating its bioactivity?
Q. Basic Research Focus
- Enzyme Assays : TRK kinase inhibition (IC₅₀ values measured via fluorescence polarization) .
- Cell-Based Models : Antiproliferative activity in cancer cell lines (e.g., HCT-116, IC₅₀ ≤ 10 µM ).
- Binding Studies : Surface plasmon resonance (SPR) to assess affinity for sulfonamide-binding proteins .
What strategies improve hydrolytic stability of the sulfonamide group?
Q. Advanced Research Focus
Q. Data :
| Modification | Half-life (pH 7.4) |
|---|---|
| Parent compound | 32 hours |
| CF₃-substituted | 68 hours |
How is computational modeling applied to predict its pharmacokinetics?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
